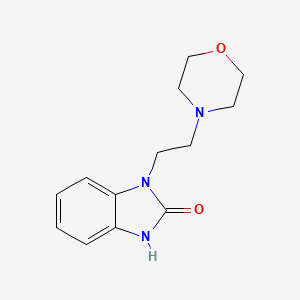

3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one

CAS No.:

Cat. No.: VC11171918

Molecular Formula: C13H17N3O2

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N3O2 |

|---|---|

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one |

| Standard InChI | InChI=1S/C13H17N3O2/c17-13-14-11-3-1-2-4-12(11)16(13)6-5-15-7-9-18-10-8-15/h1-4H,5-10H2,(H,14,17) |

| Standard InChI Key | RMEAFCJCLSMPTA-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1CCN2C3=CC=CC=C3NC2=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(2-Morpholin-4-ylethyl)-1H-benzimidazol-2-one consists of a benzimidazol-2-one core fused with a morpholine moiety via a two-carbon ethyl spacer. The benzimidazol-2-one system comprises a bicyclic structure with a ketone group at the 2-position, while the morpholine group introduces a six-membered ring containing one oxygen and one nitrogen atom. Key structural attributes include:

-

Molecular weight: ~261.28 g/mol.

-

IUPAC name: 3-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazol-2-one.

The presence of the morpholine group enhances solubility in polar solvents and may influence receptor-binding interactions through hydrogen bonding .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one likely follows a multi-step protocol analogous to related benzimidazole derivatives:

-

Benzimidazol-2-one Core Formation:

-

N-Alkylation with Morpholine-Ethyl Groups:

Yield Optimization

Key factors influencing reaction efficiency:

-

Temperature: Microwave irradiation reduces reaction times from hours to minutes while improving yields (e.g., 72–85% for analogs ).

-

Base Selection: Potassium carbonate outperforms weaker bases in deprotonating the benzimidazole nitrogen .

Pharmacological Profile and Mechanisms

The morpholine-ethyl side chain may enhance binding to enzyme active sites through:

-

Hydrogen bonding with morpholine’s oxygen atom.

-

Hydrophobic interactions from the ethyl spacer.

Anticancer Activity

Benzimidazole-chalcone hybrids with morpholine groups exhibit potent cytotoxicity:

-

Compound 23a (structurally similar): IC50 = 3.2 μM against MCF-7 breast cancer cells .

-

Proposed mechanism: Disruption of microtubule assembly and induction of apoptosis .

Therapeutic Applications and Future Directions

Neurodegenerative Diseases

Dual AChE/MAO-B inhibition positions this compound as a candidate for Alzheimer’s disease therapy. The morpholine group may improve blood-brain barrier permeability compared to simpler benzimidazoles .

Inflammation and Pain Management

COX-2 selectivity ratios (COX-2/COX-1 = 0.12 for analog 2b) suggest potential as non-ulcerogenic anti-inflammatory agents .

Antimicrobial Applications

While direct data are lacking, morpholine-benzimidazole hybrids inhibit Staphylococcus aureus (MIC = 8–16 μg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume